1-Allyl-1H-benzo[d][1,2,3]triazole
CAS No.: 52298-91-6
Cat. No.: VC2006444
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.
![1-Allyl-1H-benzo[d][1,2,3]triazole - 52298-91-6](/images/structure/VC2006444.png)
Specification
CAS No. | 52298-91-6 |
---|---|
Molecular Formula | C9H9N3 |
Molecular Weight | 159.19 g/mol |
IUPAC Name | 1-prop-2-enylbenzotriazole |
Standard InChI | InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2 |
Standard InChI Key | SZWKYXJUXZLUDP-UHFFFAOYSA-N |
SMILES | C=CCN1C2=CC=CC=C2N=N1 |
Canonical SMILES | C=CCN1C2=CC=CC=C2N=N1 |
Introduction
Chemical Structure and Properties
1-Allyl-1H-benzo[d] triazole consists of a benzotriazole core with an allyl group attached at the N1 position. This nitrogen-containing heterocyclic compound belongs to the broader class of 1,2,3-triazoles, which are characterized by a five-membered ring containing three nitrogen atoms in adjacent positions.
Basic Identification Data
Parameter | Value |
---|---|
CAS Number | 52298-91-6 |
Molecular Formula | C9H9N3 |
Molecular Weight | 159.19 g/mol |
IUPAC Name | 1-prop-2-enylbenzotriazole |
InChI | InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)11-10-12 |
Structure Type | Heterocyclic, aromatic |
The compound features a planar benzotriazole moiety with the allyl substituent providing additional structural flexibility. The benzotriazole core contributes to its aromaticity and stability, while the allyl group introduces a reactive unsaturated functional group that can participate in various chemical transformations .
Synthesis Methods
Several synthetic approaches exist for preparing 1-Allyl-1H-benzo[d] triazole, leveraging standard chemical protocols for N-substitution of heterocycles.
N-Alkylation of Benzotriazole
The most direct and commonly employed method involves the N-alkylation of 1H-benzotriazole with allyl halides, typically allyl bromide or allyl chloride, in the presence of a base . This reaction generally proceeds under basic conditions:
1H-Benzotriazole + Allyl halide + Base → 1-Allyl-1H-benzo[d] triazole
The reaction is typically performed in polar aprotic solvents such as acetonitrile, DMF, or acetone, with bases like potassium carbonate, sodium hydroxide, or cesium carbonate .
Regioselectivity Considerations
An important consideration in the synthesis of 1-Allyl-1H-benzo[d] triazole is regioselectivity. Benzotriazole can undergo alkylation at either the N1 or N2 position, potentially leading to a mixture of 1-allyl and 2-allyl isomers. Reaction conditions, including solvent choice, base strength, and temperature, can be optimized to favor the formation of the desired 1-substituted isomer .
Alternative Approaches
Advanced methodologies for synthesizing substituted benzotriazoles include:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by annulation with appropriate precursors
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Mechanochemical approaches using mixer mills that eliminate the need for solvents
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Temperature-regulated transformations that can yield different triazole derivatives based on reaction conditions
Biological Activities
While specific biological activity data for 1-Allyl-1H-benzo[d] triazole is limited, extensive research on structurally related benzotriazole and 1,2,3-triazole derivatives suggests potential biological applications.
Potential Target Organisms | Activity Mechanism |
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Gram-positive bacteria | Cell wall synthesis inhibition |
Gram-negative bacteria | Enzyme inhibition pathways |
Fungi (including Candida species) | Disruption of ergosterol biosynthesis |
Mycobacteria | Multiple cellular targets |
Studies on related compounds indicate that the presence of the allyl group may enhance antimicrobial activity through increased lipophilicity and improved membrane penetration .
Enzyme Inhibition Activities
1,2,3-Triazole compounds, including benzotriazole derivatives, have shown promising enzyme inhibition properties that could be relevant to 1-Allyl-1H-benzo[d] triazole:
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α-Glucosidase inhibition: Potentially beneficial for treating type II diabetes mellitus, with some triazole derivatives showing up to 25-fold higher potency than standard treatments like acarbose
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Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition: Related compounds exhibit inhibitory activity, suggesting potential applications in treating neurodegenerative disorders
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Antioxidant properties: Including DPPH radical scavenging and ferrous ion-chelating capabilities
Structure-Activity Relationships
The biological activity of 1-Allyl-1H-benzo[d] triazole is likely influenced by several structural features that contribute to its interaction with biological targets.
Key Structural Determinants
Structural Feature | Contribution to Activity |
---|---|
Benzotriazole core | Hydrogen bonding, aromatic interactions, stability |
N1-position substitution | Modulates electronic properties and binding orientation |
Allyl group | Introduces lipophilicity and potential for further reactions |
Planar geometry | Enables intercalation with DNA or fitting into enzyme binding sites |
The position of the allyl group at N1 rather than N2 or N3 significantly impacts the compound's electronic distribution and stereochemical properties, which in turn affects its biological activity profile .
Comparative Analysis with Related Compounds
Structural comparisons with similar compounds provide insights into potential activity patterns:
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1-Methyl-1H-benzo[d] triazole: The replacement of methyl with allyl typically enhances lipophilicity and introduces conformational flexibility
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1H-Benzo[d] triazole (unsubstituted): N1-substitution generally modifies hydrogen bonding capabilities and membrane permeability
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1-(Benzyl)-1H-benzo[d] triazole: Comparison between aromatic and aliphatic unsaturated substituents reveals different electronic and steric effects
Applications in Chemical Research
1-Allyl-1H-benzo[d] triazole serves multiple roles in chemical research and synthesis.
Building Block in Organic Synthesis
The compound is valuable as a building block in organic synthesis due to several key features:
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The allyl group provides a handle for further functionalization through reactions such as epoxidation, dihydroxylation, and cross-metathesis
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The triazole moiety can act as a linker in bioconjugation applications
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The benzotriazole component can serve as a leaving group in various transformations
Pharmaceutical Applications
In pharmaceutical research, 1-Allyl-1H-benzo[d] triazole may find applications as:
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A pharmacophore in drug design, particularly for antimicrobial and enzyme inhibitor development
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An intermediate in the synthesis of more complex pharmaceutical compounds
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A building block for creating compound libraries for high-throughput screening
Material Science Applications
Benzotriazole derivatives, including potentially 1-Allyl-1H-benzo[d] triazole, have applications in material science as:
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Corrosion inhibitors for various metals
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UV stabilizers in polymers and coatings
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Additives in photographic emulsions
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Components in specialized lubricants
Synthesis Protocols and Modifications
Optimized Laboratory Synthesis
A representative protocol for the synthesis of 1-Allyl-1H-benzo[d] triazole typically involves:
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Dissolving 1H-benzotriazole (1 equivalent) in a suitable solvent (acetone or DMF)
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Adding a base (K2CO3, 1.5 equivalents)
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Dropwise addition of allyl bromide (1.2 equivalents)
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Stirring at reflux temperature for 4-8 hours
Modification | Reaction Conditions | Potential Applications |
---|---|---|
Epoxidation | m-CPBA, DCM, 0°C to rt | Synthesis of epoxide-containing derivatives |
Hydroboration-oxidation | BH3·THF followed by H2O2/NaOH | Production of primary alcohol derivatives |
Cross-metathesis | Grubbs catalyst, DCM | Preparation of extended conjugated systems |
Dihydroxylation | OsO4, NMO | Creation of vicinal diol derivatives |
Hydrogenation | H2, Pd/C | Formation of saturated N-propyl derivatives |
These modifications can be utilized to create libraries of related compounds with potentially diverse biological activities .
Future Research Directions
Research on 1-Allyl-1H-benzo[d] triazole and related compounds continues to evolve, with several promising directions:
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Development of more efficient and selective synthetic methods, potentially using green chemistry approaches
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Comprehensive evaluation of biological activities, particularly antimicrobial and enzyme inhibition properties
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Exploration of structure-activity relationships to optimize activity and selectivity
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Investigation of the compound's potential in materials science and polymer chemistry
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Utilization of the allyl group's reactivity to develop new functionalized derivatives with enhanced properties
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